3-(3-Bromophenyl)oxetan-3-amine
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Overview
Description
3-(3-Bromophenyl)oxetan-3-amine is a chemical compound characterized by the presence of a bromophenyl group attached to an oxetane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-(3-Bromophenyl)oxetan-3-amine may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(3-Bromophenyl)oxetan-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)oxetan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may facilitate the formation of reactive intermediates that interact with biological targets . The bromophenyl group can also participate in various binding interactions, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)oxetan-3-amine: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)oxetan-3-amine: Similar structure with a chlorine atom instead of bromine.
3-(3-Fluorophenyl)oxetan-3-amine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-(3-Bromophenyl)oxetan-3-amine is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
IUPAC Name |
3-(3-bromophenyl)oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNHVZNUGWIITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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